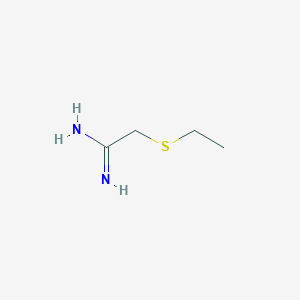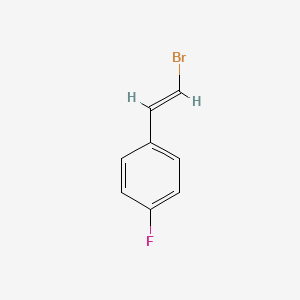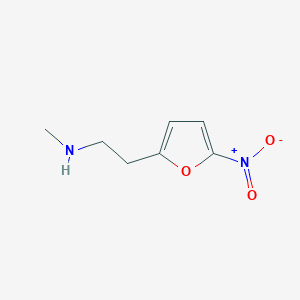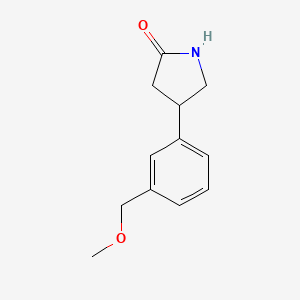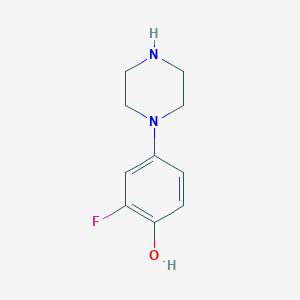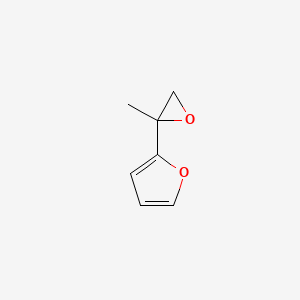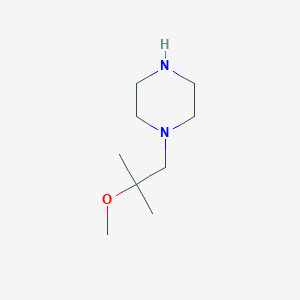
1-(2-Methoxy-2-methylpropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-2-methylpropyl)piperazine is a chemical compound with the molecular formula C9H20N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Méthodes De Préparation
The synthesis of 1-(2-Methoxy-2-methylpropyl)piperazine typically involves the alkylation of piperazine with 2-methoxy-2-methylpropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction. The product is then purified through distillation or recrystallization .
Industrial production methods may involve continuous flow processes to ensure higher yields and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production efficiency .
Analyse Des Réactions Chimiques
1-(2-Methoxy-2-methylpropyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed depend on the type of reaction and the reagents used .
Applications De Recherche Scientifique
1-(2-Methoxy-2-methylpropyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the production of polymers and as a stabilizer in various chemical processes
Mécanisme D'action
The mechanism of action of 1-(2-Methoxy-2-methylpropyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparaison Avec Des Composés Similaires
1-(2-Methoxy-2-methylpropyl)piperazine can be compared with other piperazine derivatives, such as:
1-(2-Hydroxyethyl)piperazine: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
1-(2-Chloroethyl)piperazine: The presence of a chloro group makes this compound more reactive in nucleophilic substitution reactions.
1-(2-Methylpropyl)piperazine: Lacking the methoxy group, this compound has different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities .
Propriétés
Formule moléculaire |
C9H20N2O |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
1-(2-methoxy-2-methylpropyl)piperazine |
InChI |
InChI=1S/C9H20N2O/c1-9(2,12-3)8-11-6-4-10-5-7-11/h10H,4-8H2,1-3H3 |
Clé InChI |
NJXUMXDBUURJOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN1CCNCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



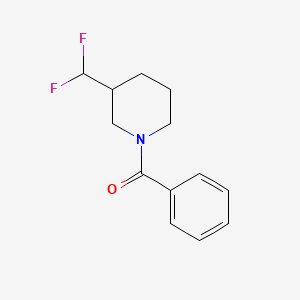



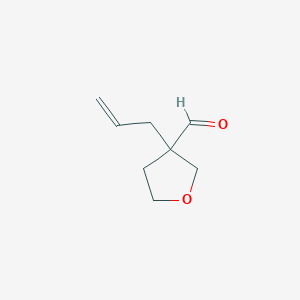
![1-[(1,3-Thiazol-2-yl)methyl]cyclopropan-1-ol](/img/structure/B13612643.png)
